4-(1,1-Dimethoxyethyl)pyrimidine
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Overview
Description
4-(1,1-Dimethoxyethyl)pyrimidine is an organic compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1-Dimethoxyethyl)pyrimidine typically involves the reaction of pyrimidine derivatives with dimethoxyethylating agents. One common method includes the reaction of pyrimidine with 1,1-dimethoxyethane in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions and at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields, fewer by-products, and reduced waste. This often involves the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(1,1-Dimethoxyethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The dimethoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-(1,1-Dimethoxyethyl)pyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(1,1-Dimethoxyethyl)pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its use as a CDK2 inhibitor in cancer treatment.
Pyrazolo[1,5-a]pyrimidine: Studied for its heat-resistant properties and potential as an explosive.
Uniqueness
Its dimethoxyethyl group provides additional sites for chemical modification, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C8H12N2O2 |
---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
4-(1,1-dimethoxyethyl)pyrimidine |
InChI |
InChI=1S/C8H12N2O2/c1-8(11-2,12-3)7-4-5-9-6-10-7/h4-6H,1-3H3 |
InChI Key |
JIDQHIJXVQWXEG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=NC=C1)(OC)OC |
Origin of Product |
United States |
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